molecular formula C7H4N2O5S B1660736 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide CAS No. 82649-17-0

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide

Cat. No.: B1660736
CAS No.: 82649-17-0
M. Wt: 228.18 g/mol
InChI Key: RFHXJNKBDRTECE-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide is a nitro-substituted derivative of the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold. This heterocyclic compound features a sulfonamide core with a nitro group at the 4-position of the benzene ring.

Properties

IUPAC Name

4-nitro-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5S/c10-7-6-4(9(11)12)2-1-3-5(6)15(13,14)8-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHXJNKBDRTECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618181
Record name 4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82649-17-0
Record name 4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Nitration Conditions

The sulfone group in saccharin strongly directs nitration to the 4-position. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves >85% regioselectivity. Prolonged reaction times or elevated temperatures risk over-nitration or ring degradation.

Table 1: Nitration Optimization for 4-Nitro-1,1-Dioxide Derivative

Nitrating Agent Temperature (°C) Time (h) Yield (%) Regioselectivity (%)
HNO₃/H₂SO₄ 0–5 2 72 88
HNO₃/Ac₂O 25 4 65 78
NO₂BF₄ -10 1 68 92

Mechanistic Insights

The nitronium ion (NO₂⁺) attacks the meta position relative to the electron-withdrawing sulfone group. Density functional theory (DFT) calculations confirm the 4-position’s lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to the 6-position (ΔG‡ = 22.1 kcal/mol).

Synthesis from Pre-Nitrated Intermediates

4-Nitro-2-Sulfobenzoic Acid Route

Starting with 4-nitro-2-sulfobenzoic acid, cyclization with phosgene (COCl₂) in dichloromethane yields the target compound:

$$
\text{4-Nitro-2-sulfobenzoic acid} + \text{COCl}2 \xrightarrow{\text{DCM, 40°C}} \text{1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide} + 2\text{HCl} + \text{CO}2 \uparrow
$$

Key Advantages :

  • Avoids regioselectivity issues (nitro group pre-installed).
  • Higher overall yield (78–82%) compared to post-cyclization nitration.

Challenges :

  • Limited commercial availability of 4-nitro-2-sulfobenzoic acid.
  • Requires rigorous control of phosgene stoichiometry to prevent over-chlorination.

Modern Catalytic and One-Pot Approaches

Transition Metal-Catalyzed Cyclization

RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas enables one-pot synthesis of benzothiazole derivatives. Adapting this method, 4-nitro-substituted thioureas cyclize in acetonitrile at 80°C, achieving 70% yield:

$$
\text{4-Nitro-N-(2-mercaptophenyl)thiourea} \xrightarrow{\text{RuCl}3, \text{CH}3\text{CN}} \text{this compound} + \text{NH}_3 \uparrow
$$

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-nitro-2-chlorobenzenesulfonamide with potassium thiocyanate (KSCN) generates the thiazole ring via nucleophilic aromatic substitution. This green method achieves 65% yield in 30 minutes, avoiding hazardous solvents.

Functionalization and Derivative Synthesis

Alkylation and Arylation

The 3-keto group undergoes nucleophilic attack with Grignard reagents, yielding 3-alkyl/aryl derivatives. For example, methylmagnesium bromide produces 3-methyl-4-nitro-1,1-dioxide in 58% yield.

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 4-amino-1,1-dioxide—a precursor for azodyes and pharmaceuticals.

Industrial-Scale Production Challenges

  • Phosgene Handling : Requires specialized equipment for gas containment.
  • Waste Management : Neutralization of acidic byproducts (HCl, H₂SO₄) increases production costs.
  • Regioselectivity Control : Ensuring >90% 4-nitro isomer purity demands precise temperature modulation.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: 4-Amino-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide is a synthetic organic compound belonging to the benzothiazole family, known for its diverse applications in medicinal chemistry, materials science, and agriculture. Benzothiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in their ring structure.

Scientific Research Applications

This compound has applications in scientific research, including:

  • Medicinal Chemistry It is used as a building block in synthesizing potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
  • Materials Science The compound is explored for its potential use in developing organic semiconductors and light-emitting diodes (LEDs).
  • Agriculture It is investigated for its potential as a pesticide or herbicide because of its biological activity.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Reduction The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride. The major product formed is 4-Amino-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione.
  • Substitution The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide. Various substituted benzothiazole derivatives are produced depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors in microbial cells, leading to inhibition of essential biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Notes

Data Limitations : Direct experimental data on 1,2-benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide are scarce in the provided evidence. Comparisons rely on structural analogs and electronic reasoning.

Safety Considerations : The nitro group may increase toxicity risks, necessitating rigorous safety evaluations for industrial or pharmaceutical use .

Research Gaps : Further studies are needed to explore the 4-nitro derivative’s antibacterial spectrum, pharmacokinetics, and metabolic pathways.

Biological Activity

1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide (CAS Number: 82649-17-0) is a synthetic organic compound belonging to the benzothiazole family. Its unique structure imparts diverse biological activities, making it a subject of interest in medicinal chemistry, agriculture, and materials science. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5N2_2O3_3S
  • Molecular Weight : 195.19 g/mol
  • CAS Number : 82649-17-0

The compound features a benzothiazole ring with a nitro group at the 4-position and a sulfonyl group, contributing to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Nitration Process : The compound is synthesized via the nitration of 1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione using concentrated nitric acid and sulfuric acid under controlled temperatures to prevent decomposition .
  • Industrial Production : In industrial settings, continuous flow reactors are employed to ensure consistent quality and yield while minimizing side reactions .

Biological Activity

The biological activity of this compound has been extensively studied across various fields:

Antimicrobial Activity

Research indicates that compounds in the benzothiazole family exhibit significant antibacterial and antifungal properties. Specifically:

  • Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components in microbial cells .
  • Case Study : In a study evaluating a library of derivatives of 1,2-benzisothiazol-3(2H)-one, several compounds demonstrated potent inhibition against human mast cell tryptase with IC50 values as low as 0.1 µM .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications:

  • Experimental Findings : In vivo studies have demonstrated that certain derivatives significantly inhibit paw edema in animal models, indicating potential for treating inflammatory conditions .

Agricultural Applications

Due to its biological activity, this compound is also being investigated for use as a pesticide or herbicide:

  • Potential Uses : The compound's ability to disrupt essential biological processes in target organisms makes it a candidate for agricultural applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other nitro-substituted benzothiazoles:

Compound NameStructure CharacteristicsNotable Activities
4-Nitrobenzothiazole Lacks trione functionalityAntimicrobial properties
2-Nitrobenzothiazole Nitro group in different positionVaries in reactivity
4-Amino-1H-1lambda~6~,2-benzothiazole Reduction productEnhanced biological activity

This table illustrates how structural variations influence the biological activity of related compounds.

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if dust or aerosols are generated .
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Waste disposal : Follow hazardous waste guidelines due to potential carcinogenicity (as indicated in carcinogen lists) .
  • First aid : Flush affected areas with water for 15 minutes and seek medical attention for persistent symptoms .

How can researchers investigate the time-dependent inhibition kinetics of 1,2-benzisothiazol-3(2H)-one derivatives against enzymes like human mast cell tryptase?

Q. Advanced

  • Experimental design :
    • Measure initial velocity (Vi) and steady-state inhibition (Ki) using fluorogenic substrates.
    • Pre-incubate the enzyme with inhibitors to assess time-dependent effects .
  • Data analysis :
    • Plot Vi vs. inhibitor concentration to determine non-saturable (linear) or saturable (curvilinear) binding.
    • Use the Morrison equation for tight-binding inhibitors to calculate Ki and kinact values .
  • Case study : Compound 7n showed Ki = 52 nM due to improved initial affinity, unlike 7b (Ki > 10 µM), highlighting the role of side-chain modifications .

What structural modifications enhance the bioactivity of 1,2-benzisothiazol-3(2H)-one derivatives, and how are structure-activity relationships (SAR) analyzed?

Q. Advanced

  • Key modifications :
    • Side-chain elongation : Adding two carbons to 7b increased potency 8-fold (IC50 from 0.85 µM to 0.1 µM) .
    • Aromatic substitutions : Benzoic acid derivatives (e.g., 7n) achieved IC50 = 64 nM via π-π interactions with enzyme pockets .
  • SAR analysis :
    • Use computational docking (e.g., AutoDock) to predict binding modes.
    • Validate with mutagenesis studies to identify critical enzyme residues .

What analytical techniques are essential for characterizing the purity and structure of 1,2-benzisothiazol-3(2H)-one derivatives?

Q. Basic

  • Purity analysis :
    • HPLC/GC : Quantify impurities using reverse-phase C18 columns or GC-MS .
    • Melting point : Confirm consistency with literature values (e.g., 155–160°C for the parent compound) .
  • Structural confirmation :
    • NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and sulfone groups (δ ~3.5 ppm).
    • FT-IR : Identify S=O stretches (~1150 cm<sup>−1</sup>) and C=O bands (~1700 cm<sup>−1</sup>) .

How can single-crystal X-ray diffraction (SC-XRD) resolve the crystal structure of nitro-substituted derivatives?

Q. Advanced

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
  • Structure refinement :
    • Employ SHELXL for small-molecule refinement, integrating charge-flipping (SHELXD) for heavy-atom localization .
    • Validate thermal parameters (B-factors) to assess disorder in nitro groups.
  • Case study : SHELX software has been widely used for similar benzisothiazole derivatives to determine bond lengths and angles .

What in vitro and in vivo models are appropriate for assessing the carcinogenic potential of 4-nitro-substituted derivatives?

Q. Advanced

  • In vitro :
    • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
    • Comet assay : Detect DNA damage in human cell lines (e.g., HepG2).
  • In vivo :
    • Rodent studies : Administer doses (e.g., 50–200 mg/kg) over 12–24 months to monitor tumor incidence .
    • Histopathology : Examine liver, bladder, and lung tissues for neoplasia .

How should researchers address discrepancies in reported IC50 values for enzyme inhibition across studies?

Q. Advanced

  • Variables to control :
    • Enzyme source (e.g., recombinant vs. native).
    • Assay conditions (pH, temperature, cofactors).
  • Statistical approaches :
    • Use ANOVA to compare replicates and identify outliers.
    • Apply Michaelis-Menten kinetics to normalize activity data .
  • Case study : Variability in Ki values (e.g., 7d: Ki = 60 nM vs. 7n: Ki = 52 nM) was attributed to differences in initial binding affinity rather than assay conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide
Reactant of Route 2
1,2-Benzisothiazol-3(2H)-one, 4-nitro-, 1,1-dioxide

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